molecular formula C8H4BrCl B1411807 4-Bromo-1-chloro-2-ethynylbenzene CAS No. 1696309-52-0

4-Bromo-1-chloro-2-ethynylbenzene

Cat. No.: B1411807
CAS No.: 1696309-52-0
M. Wt: 215.47 g/mol
InChI Key: XRKHYFHRFAAWSJ-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-2-ethynylbenzene is an organic compound with the molecular formula C8H4BrCl It is a halogenated derivative of ethynylbenzene, characterized by the presence of both bromine and chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-chloro-2-ethynylbenzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the bromination and chlorination of ethynylbenzene. The process can be summarized as follows:

    Bromination: Ethynylbenzene undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form 4-bromo-ethynylbenzene.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas (Cl2) in the presence of a catalyst like aluminum chloride (AlCl3) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-chloro-2-ethynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: It can undergo coupling reactions such as the Sonogashira coupling, where it reacts with alkynes or aryl halides in the presence of palladium catalysts to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Sonogashira Coupling: Palladium catalysts (Pd(PPh3)4) and copper iodide (CuI) are used along with bases like triethylamine (Et3N).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Bromo-1-chloro-2-ethynylbenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of advanced materials such as polymers and liquid crystals.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates.

    Environmental Research: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloro-2-ethynylbenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to yield the substituted product. The presence of bromine and chlorine atoms influences the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-ethynylbenzene: Similar structure but lacks the bromine atom.

    4-Bromo-2-chloro-1-ethynylbenzene: Similar structure with different positioning of halogen atoms.

    4-Bromo-1-chloro-2-ethylbenzene: Similar structure but with an ethyl group instead of an ethynyl group.

Uniqueness

4-Bromo-1-chloro-2-ethynylbenzene is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. This dual halogenation enhances its reactivity and makes it a valuable intermediate in organic synthesis. The ethynyl group also provides a site for further functionalization, making it versatile for various applications.

Properties

IUPAC Name

4-bromo-1-chloro-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKHYFHRFAAWSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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